molecular formula C14H13N3O4S B15107753 3-{[(3-Oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetyl]amino}benzoic acid

3-{[(3-Oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetyl]amino}benzoic acid

Cat. No.: B15107753
M. Wt: 319.34 g/mol
InChI Key: BLGMWDUULFZBFM-UHFFFAOYSA-N
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Description

3-{[(3-Oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetyl]amino}benzoic acid is a complex organic compound that features a unique structure combining an imidazothiazole ring with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-Oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetyl]amino}benzoic acid typically involves multi-step organic reactions. One common method involves the initial formation of the imidazothiazole ring, followed by the introduction of the benzoic acid group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process often includes crystallization and chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-{[(3-Oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-{[(3-Oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetyl]amino}benzoic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in drug design and development.

    Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 3-{[(3-Oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetyl]amino}benzoic acid exerts its effects involves its interaction with specific molecular targets. The imidazothiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: These compounds share the imidazole ring structure and exhibit similar biological activities.

    Thiazole derivatives: These compounds contain the thiazole ring and are known for their diverse biological activities.

    Benzoic acid derivatives: These compounds feature the benzoic acid moiety and are widely used in various applications.

Uniqueness

What sets 3-{[(3-Oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetyl]amino}benzoic acid apart is its unique combination of these structural elements, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C14H13N3O4S

Molecular Weight

319.34 g/mol

IUPAC Name

3-[[2-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetyl]amino]benzoic acid

InChI

InChI=1S/C14H13N3O4S/c18-11(16-9-3-1-2-8(6-9)13(20)21)7-10-12(19)17-5-4-15-14(17)22-10/h1-3,6,10H,4-5,7H2,(H,16,18)(H,20,21)

InChI Key

BLGMWDUULFZBFM-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=O)C(SC2=N1)CC(=O)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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